molecular formula C21H21N3O4 B5998466 N-[2-(6-methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide

N-[2-(6-methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide

Cat. No.: B5998466
M. Wt: 379.4 g/mol
InChI Key: BDQWAYDPDXZJQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(6-methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a dioxine ring, an isoquinoline moiety, and a pyridine carboxamide

Preparation Methods

The synthesis of N-[2-(6-methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the dioxine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the isoquinoline moiety: This step often involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Coupling of the dioxine and isoquinoline units: This can be done using coupling reagents such as EDCI or DCC in the presence of a base.

    Introduction of the pyridine carboxamide group: This step may involve the reaction of the intermediate with pyridine-4-carboxylic acid or its derivatives under suitable conditions.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N-[2-(6-methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

N-[2-(6-methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-[2-(6-methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

N-[2-(6-methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide can be compared with similar compounds, such as:

    Isoquinoline derivatives: These compounds share the isoquinoline moiety and may have similar biological activities.

    Pyridine carboxamides: Compounds with the pyridine carboxamide group may exhibit comparable chemical reactivity and applications.

    Dioxine-containing compounds:

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(6-methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-14-19(28-11-10-27-14)21(26)24-9-6-15-2-3-18(12-17(15)13-24)23-20(25)16-4-7-22-8-5-16/h2-5,7-8,12H,6,9-11,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQWAYDPDXZJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OCCO1)C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.